Cas no 2228670-47-9 (3-(2-chloro-6-methylphenyl)-2,2-dimethylpropan-1-amine)

3-(2-Chloro-6-methylphenyl)-2,2-dimethylpropan-1-amine is a substituted phenylalkylamine compound characterized by its chloro and methyl functional groups on the aromatic ring, along with a branched dimethylpropylamine side chain. This structural configuration imparts stability and potential reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The chloro and methyl substituents enhance steric and electronic effects, influencing selectivity in coupling or substitution reactions. The tertiary amine moiety offers versatility for further derivatization, such as salt formation or reductive amination. Its well-defined molecular structure ensures consistent performance in research and industrial applications, particularly where precise functional group manipulation is required.
3-(2-chloro-6-methylphenyl)-2,2-dimethylpropan-1-amine structure
2228670-47-9 structure
Product Name:3-(2-chloro-6-methylphenyl)-2,2-dimethylpropan-1-amine
CAS No:2228670-47-9
MF:C12H18ClN
MW:211.731022357941
CID:6399423
PubChem ID:165634931
Update Time:2025-10-29

3-(2-chloro-6-methylphenyl)-2,2-dimethylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chloro-6-methylphenyl)-2,2-dimethylpropan-1-amine
    • EN300-1979612
    • 2228670-47-9
    • Inchi: 1S/C12H18ClN/c1-9-5-4-6-11(13)10(9)7-12(2,3)8-14/h4-6H,7-8,14H2,1-3H3
    • InChI Key: PAFIHVABHLSIFJ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(C)=C1CC(C)(C)CN

Computed Properties

  • Exact Mass: 211.1127773g/mol
  • Monoisotopic Mass: 211.1127773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26Ų

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3-(2-chloro-6-methylphenyl)-2,2-dimethylpropan-1-amine Related Literature

Additional information on 3-(2-chloro-6-methylphenyl)-2,2-dimethylpropan-1-amine

3-(2-Chloro-6-Methylphenyl)-2,2-Dimethylpropan-1-Amine: A Comprehensive Overview

3-(2-Chloro-6-Methylphenyl)-2,2-Dimethylpropan-1-Amine (CAS No. 2228670-47-9) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, often referred to as compound 3-(chloro-methylphenyl)-dimethylpropanamine, is characterized by its unique structure and functional groups, making it a valuable component in the synthesis of advanced materials and pharmaceuticals.

The molecular structure of 3-(chloro-methylphenyl)-dimethylpropanamine consists of a central amine group attached to a substituted phenyl ring. The phenyl ring is further substituted with a chlorine atom at the 2-position and a methyl group at the 6-position, providing the molecule with both electron-withdrawing and electron-donating substituents. This arrangement not only influences the electronic properties of the molecule but also plays a crucial role in its reactivity and stability.

Recent studies have highlighted the potential of compound 3-(chloro-methylphenyl)-dimethylpropanamine in the development of novel materials for energy storage applications. Researchers have explored its use as a precursor for synthesizing advanced carbon materials, such as graphene-like structures and porous carbons, which exhibit exceptional electrical conductivity and surface area. These materials are highly sought after for their applications in supercapacitors and lithium-ion batteries.

In addition to its role in materials science, compound 3-(chloro-methylphenyl)-dimethylpropanamine has also gained attention in the pharmaceutical industry. Its unique structure allows for the formation of stable intermediates during drug synthesis, particularly in the development of bioactive compounds with potential therapeutic applications. Recent research has focused on its use as a building block for constructing complex molecular frameworks that mimic natural products, such as alkaloids and terpenoids.

The synthesis of compound 3-(chloro-methylphenyl)-dimethylpropanamine involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. This is followed by nucleophilic substitution reactions to introduce the amine group and subsequent alkylation steps to achieve the desired substitution pattern on the phenyl ring. The optimization of reaction conditions, such as temperature, solvent, and catalysts, has been a focal point of recent studies to enhance yield and purity.

From an environmental perspective, compound 3-(chloro-methylphenyl)-dimethylpropanamine exhibits moderate stability under standard conditions. However, its degradation pathways under various environmental conditions remain an area of active research. Understanding its fate in different ecosystems is crucial for assessing its potential impact on the environment and developing strategies for safe handling and disposal.

In conclusion, compound 3-(chloro-methylphenyl)-dimethylpropanamine (CAS No. 2228670-47-9) is a multifaceted compound with promising applications across diverse fields. Its unique structure and functional groups make it an invaluable tool in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.

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